Dimebolin Dimebolin Latrepirdine is a member of methylpyridines and a pyridoindole. It has a role as a geroprotector.
Latrepirdine has been investigated for the treatment of Alzheimer's Disease and Huntington's Disease.
Brand Name: Vulcanchem
CAS No.: 3613-73-8
VCID: VC0005380
InChI: InChI=1S/C21H25N3/c1-15-4-7-20-18(12-15)19-14-23(3)10-9-21(19)24(20)11-8-17-6-5-16(2)22-13-17/h4-7,12-13H,8-11,14H2,1-3H3
SMILES: CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C
Molecular Formula: C21H25N3
Molecular Weight: 319.4 g/mol

Dimebolin

CAS No.: 3613-73-8

Cat. No.: VC0005380

Molecular Formula: C21H25N3

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

Dimebolin - 3613-73-8

CAS No. 3613-73-8
Molecular Formula C21H25N3
Molecular Weight 319.4 g/mol
IUPAC Name 2,8-dimethyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole
Standard InChI InChI=1S/C21H25N3/c1-15-4-7-20-18(12-15)19-14-23(3)10-9-21(19)24(20)11-8-17-6-5-16(2)22-13-17/h4-7,12-13H,8-11,14H2,1-3H3
Standard InChI Key JNODQFNWMXFMEV-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C
Canonical SMILES CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C
Appearance Assay:≥98%A crystalline solid

Chemical and Pharmacological Profile of Dimebolin

Molecular Structure and Physicochemical Properties

Dimebolin (IUPAC name: 2,3,4,5-tetrahydro-2,8-dimethyl-5-phenyl-1H-pyrido[4,3-b]indole) is a heterocyclic compound characterized by a fused indole and piperidine ring system. Key physicochemical parameters include a logP (partition coefficient) of 3.5, indicative of moderate lipophilicity, three rotatable bonds, and one hydrogen bond donor . These properties facilitate blood-brain barrier penetration, a critical feature for central nervous system (CNS) activity.

Multimodal Mechanisms of Action

Dimebolin’s pharmacological effects arise from interactions with multiple molecular targets, a polypharmacology that complicates mechanistic interpretation but offers potential synergistic benefits.

NMDA Receptor Antagonism

Dimebolin exhibits weak N-methyl-D-aspartate (NMDA) receptor antagonism, with half-maximal inhibitory concentrations (IC₅₀) of 7.7 μM in cortical neurons . While less potent than memantine (IC₅₀ = 1.4 μM), this activity may contribute to neuroprotection against glutamate excitotoxicity .

AMPA Receptor Potentiation

At submicromolar concentrations (0.2 μM), dimebolin positively modulates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, enhancing glutamatergic signaling implicated in synaptic plasticity . This bidirectional regulation of ionotropic glutamate receptors represents a unique therapeutic mechanism.

Serotonergic Targets

Dimebolin demonstrates high-affinity antagonism at 5-HT₆ receptors (Kᵢ = 26 nM), which regulate acetylcholine release in cognition-associated brain regions . Preclinical models suggest this activity enhances short-term memory consolidation .

Cholinesterase Inhibition

Dimebolin inhibits acetylcholinesterase (AChE; IC₅₀ = 42 μM) and butyrylcholinesterase (BChE; IC₅₀ = 7.9 μM), albeit at concentrations exceeding typical plasma levels . This dual inhibition could potentiate cholinergic transmission, though clinical relevance remains debated.

Mitochondrial Pore Stabilization

At 200 μM, dimebolin stabilizes mitochondrial permeability transition pores, preventing cytochrome c release and apoptosis in amyloid-β-exposed neurons . This neuroprotective mechanism is independent of receptor-mediated effects and may underlie its disease-modifying potential.

Preclinical Evidence of Cognitive Enhancement

Non-Human Primate Studies

In young and aged rhesus macaques, acute dimebolin administration (3.9–118 μg/kg) improved delayed matching-to-sample (DMTS) task accuracy, particularly at long retention intervals (15–30 seconds) . Notably, performance enhancements persisted for 24 hours post-dosing, despite dimebolin’s short plasma half-life (1.1–2 hours in rodents) . This temporal disconnect suggests indirect mechanisms, possibly involving neurotrophic factor upregulation or epigenetic modulation.

Rodent Models of Neurodegeneration

Dimebolin (1 mg/kg intraperitoneal) attenuated AF64A neurotoxin-induced cholinergic deficits and spatial memory impairments in rats . In primary striatal cultures, 50 μM dimebolin reduced glutamate-induced apoptosis by 62%, correlating with normalized intracellular calcium dynamics .

Clinical Trials in Alzheimer’s Disease

Phase II Success and Phase III Setbacks

The landmark Doody et al. trial (2008) randomized 183 mild-to-moderate AD patients to dimebolin (20 mg TID) or placebo for 26 weeks . Dimebolin-treated subjects showed significant improvements:

Outcome MeasureDrug–Placebo Difference (95% CI)P-value
ADAS-Cog−4.0 (−5.73 to −2.28)<0.0001
NPI Total−3.3 (−5.9 to −0.7)0.01

Mechanistic Controversies and Challenges

The Mitochondrial Hypothesis Reexamined

While initial studies proposed mitochondrial pore stabilization as dimebolin’s primary mechanism , later analyses questioned physiological relevance. The required concentrations (200 μM) exceed achievable brain levels by 100-fold, suggesting off-target effects dominate clinical outcomes .

Pharmacokinetic-Pharmacodynamic Discordance

The protracted cognitive effects observed in primates contrast with dimebolin’s rapid clearance, implying metabolite activity or downstream signaling modifications. Potential candidates include dimebolin-derived neurosteroids or microRNA regulation, though confirmatory studies are lacking.

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